3-Chloro Dasatinib
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Overview
Description
3-Chloro Dasatinib: is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and others, making it a versatile and powerful anti-cancer agent . The addition of a chlorine atom to dasatinib’s structure enhances its chemical properties, potentially improving its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro Dasatinib involves several key steps:
Formation of the Thiazole Ring: Ethyl 3-oxopropionate reacts with 2-chloro-6-methylaniline under alkaline conditions.
Coupling with Pyrimidine: The thiazole intermediate is then reacted with 4,6-dichloro-2-methylpyrimidine and N-hydroxyethyl piperazine in a one-pot method under alkaline conditions and ionic liquid 1-butyl-3-methylimidazole glycinate.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:
Optimized Reaction Conditions: Using mild conditions and environmentally friendly solvents to ensure high yield and purity.
Catalyst Recycling: Efficient recycling of catalysts and solvents to reduce waste and improve cost-effectiveness.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro Dasatinib undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Various derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the compound with altered electronic properties.
Reduction Products: Reduced forms with different chemical reactivity.
Scientific Research Applications
Chemistry:
3-Chloro Dasatinib is used as a building block in the synthesis of more complex molecules.
Biology:
In biological research, this compound is used to study the inhibition of tyrosine kinases and their role in cellular signaling pathways. It helps in understanding the molecular mechanisms of cancer progression and resistance .
Medicine:
The primary application of this compound is in the treatment of leukemia. Its ability to inhibit multiple tyrosine kinases makes it a valuable therapeutic agent for patients with chronic myeloid leukemia and acute lymphoblastic leukemia .
Industry:
In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its chemical properties make it a versatile compound for various applications .
Mechanism of Action
3-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and others. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival .
Molecular Targets and Pathways:
BCR-ABL: Inhibition of this fusion protein disrupts the signaling pathways that promote the proliferation of leukemic cells.
SRC Family Kinases: Inhibition of these kinases affects various cellular processes, including cell adhesion, migration, and survival.
Other Kinases: this compound also targets other kinases involved in cancer progression, making it a broad-spectrum anti-cancer agent.
Comparison with Similar Compounds
Dasatinib: The parent compound, known for its potent tyrosine kinase inhibition.
Nilotinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Imatinib: The first-generation tyrosine kinase inhibitor, less potent than dasatinib and its derivatives.
Uniqueness of 3-Chloro Dasatinib:
Enhanced Potency: The addition of a chlorine atom enhances the compound’s potency and stability.
Broader Spectrum: this compound inhibits a wider range of kinases compared to its counterparts.
Improved Efficacy: Studies suggest that this compound may overcome resistance mechanisms seen with other tyrosine kinase inhibitors.
Properties
Molecular Formula |
C22H25Cl2N7O2S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-(2,3-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-3-4-15(23)19(24)20(13)29-21(33)16-12-25-22(34-16)28-17-11-18(27-14(2)26-17)31-7-5-30(6-8-31)9-10-32/h3-4,11-12,32H,5-10H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI Key |
HPWFWZAYVBMNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Origin of Product |
United States |
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